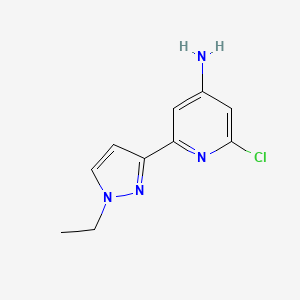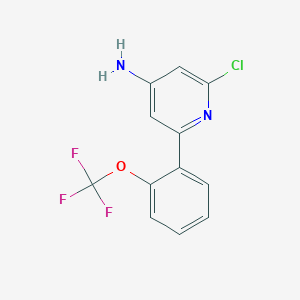![molecular formula C10H8ClN3 B8165411 6-Chloro-[2,4'-bipyridin]-4-amine](/img/structure/B8165411.png)
6-Chloro-[2,4'-bipyridin]-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-[2,4’-bipyridin]-4-amine is a bipyridine derivative, which is a class of compounds known for their versatile applications in various fields such as coordination chemistry, catalysis, and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[2,4’-bipyridin]-4-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halopyridine with a boronic acid in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of bipyridine derivatives, including 6-Chloro-[2,4’-bipyridin]-4-amine, often employs metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Negishi couplings . These methods are scalable and provide high yields, making them suitable for large-scale production.
化学反应分析
Types of Reactions
6-Chloro-[2,4’-bipyridin]-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The bipyridine core can participate in redox reactions, which are important for its applications in electrochemistry.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used.
科学研究应用
6-Chloro-[2,4’-bipyridin]-4-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-Chloro-[2,4’-bipyridin]-4-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, including redox reactions and electron transfer processes . The bipyridine core can also interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities .
相似化合物的比较
Similar Compounds
4,4’-Bipyridine: A well-known bipyridine derivative used extensively in coordination chemistry.
2,2’-Bipyridine: Another common bipyridine derivative with applications in catalysis and material science.
3,3’-Bipyridine: Less common but still used in specific applications requiring unique coordination environments.
Uniqueness
6-Chloro-[2,4’-bipyridin]-4-amine is unique due to the presence of the chlorine atom and the amine group, which provide additional sites for chemical modification and enhance its reactivity compared to other bipyridine derivatives . This makes it a valuable compound for developing new materials and exploring novel catalytic processes.
属性
IUPAC Name |
2-chloro-6-pyridin-4-ylpyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-10-6-8(12)5-9(14-10)7-1-3-13-4-2-7/h1-6H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQZCQDPIMGQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CC(=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














